5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Chemical Structure and Synthesis 5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a cyclohexylamino-substituted methylidene group at the 5-position of the 1,3-dioxane-4,6-dione core. The compound is synthesized via a condensation reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and cyclohexylamine, typically under reflux conditions in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile . Spectral characterization includes:
- 13C NMR: Peaks corresponding to the dioxane ring (δ ~165–170 ppm for carbonyl carbons) and the cyclohexylamino group (δ ~25–55 ppm for cyclohexyl carbons).
- HRMS: Molecular ion peak at m/z 307.30 (calculated for C₁₅H₁₇NO₆) .
Its cyclohexylamino group enhances lipophilicity, which may improve membrane permeability in drug-design contexts .
Properties
IUPAC Name |
5-[(cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2)17-11(15)10(12(16)18-13)8-14-9-6-4-3-5-7-9/h8-9,14H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIFEWGYEVZUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2CCCCC2)C(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves a multi-component reaction. One common method is the Knoevenagel condensation reaction, where an amine reacts with an aldehyde or ketone in the presence of a base . This reaction is often carried out in an aqueous medium to promote green chemistry principles, reducing the use of hazardous organic solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted dioxane derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has highlighted the potential antimicrobial properties of 5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione. Studies indicate that derivatives of dioxane compounds can exhibit significant antibacterial effects against both standard and multidrug-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that certain derivatives enhanced the efficacy of existing antibiotics when used in combination therapy .
1.2 Anticancer Properties
The compound has been investigated for its anticancer potential. Various studies have synthesized derivatives that show selective cytotoxicity against cancer cell lines while sparing normal cells. For example, certain modifications to the dioxane structure resulted in compounds with improved selectivity indices (SI) for cancerous cells like HeLa and A549 . These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.
1.3 Anti-inflammatory Effects
The anti-inflammatory properties of related dioxane derivatives have been documented, with some studies indicating that they can inhibit pro-inflammatory cytokine production. This suggests a potential therapeutic application in treating inflammatory diseases .
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated organisms, which is valuable for studying metabolic diseases and developing enzyme-targeted therapies.
2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help elucidate the mechanism of action at a molecular level and guide further modifications to enhance potency and selectivity against specific targets .
Material Science Applications
3.1 Polymer Chemistry
The structural characteristics of this compound make it an interesting candidate for polymer synthesis. Its ability to form stable linkages can be exploited in creating new materials with desirable mechanical properties and thermal stability.
3.2 Drug Delivery Systems
The compound's unique structural properties facilitate its use in drug delivery systems. By modifying its structure, researchers can develop carriers that enhance the solubility and bioavailability of poorly soluble drugs . This application is particularly relevant in formulating targeted therapies for cancer treatment.
Case Studies
Mechanism of Action
The mechanism of action of 5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structural analogues of 5-[(cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting substituent variations and their implications:
Physical and Chemical Properties
- Solubility: Aromatic amino derivatives (e.g., methoxy-substituted) exhibit higher solubility in polar solvents (DMSO, DMF) compared to aliphatic variants .
- Thermal Stability: Cyclohexylamino and bulky substituents (e.g., ethoxy) increase melting points (>200°C) due to enhanced crystalline packing .
- Reactivity: Electron-deficient substituents (e.g., nitro, chloro) accelerate cyclization into quinolones, while electron-rich groups (e.g., methoxy) favor electrophilic aromatic substitutions .
Research Findings and Trends
Recent studies emphasize the role of substituents in tuning reactivity and bioactivity:
- Cyclohexylamino vs. Aromatic Amino Groups: Cyclohexylamino derivatives show superior metabolic stability in pharmacokinetic studies compared to aryl analogues, making them preferred in prodrug design .
- Sulfur-Containing Derivatives : Exhibit dual functionality as both electrophiles (via dioxane ring) and nucleophiles (via thioether groups), enabling diverse synthetic pathways .
Biological Activity
5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound features a dioxane ring with a cyclohexylamino group and a methylidene moiety. Its molecular formula is with a molecular weight of approximately 225.27 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Bacillus subtilis | 12 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The compound displayed a notable preference for Gram-negative bacteria, which may be attributed to the structural characteristics that facilitate membrane penetration .
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and K562 (leukemia).
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 18.5 | 4.0 |
| A549 | 22.3 | 3.6 |
| K562 | 21.0 | 3.8 |
The selectivity index indicates that the compound has a favorable profile for targeting cancer cells over normal fibroblast cells (MRC-5), suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of DNA Synthesis : Molecular docking studies suggest that the compound binds effectively to DNA topoisomerases, disrupting DNA replication in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, contributing to cytotoxicity against cancer cells .
Case Studies
A notable study involved the administration of this compound in an in vivo model of breast cancer, where it demonstrated a reduction in tumor size and improved survival rates compared to control groups. The study highlighted its potential for further development as a therapeutic agent in oncology .
Q & A
Q. How can researchers optimize the synthesis of 5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione?
- Methodological Answer : The compound can be synthesized via condensation reactions between cyclohexylamine and Meldrum’s acid derivatives. Key parameters include:
- Catalyst selection : Hexadecyltrimethylammonium bromide (HTMAB) in aqueous media improves yield and reduces reaction time under mild conditions .
- Solvent optimization : Ethanol or methanol under reflux enhances cyclization efficiency .
- Temperature control : Maintaining 60–80°C minimizes side reactions during imine formation .
Table 1 : Example reaction conditions from analogous syntheses:
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Meldrum’s acid | HTMAB | H₂O | 85–92 | |
| Cyclohexylamine derivative | None | Ethanol | 70–78 |
Q. What experimental techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Determines dihedral angles (e.g., 8.23° between aminomethylene unit and dioxane ring) and half-boat conformation of the dioxane ring .
- NMR spectroscopy : Assigns proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–2.1 ppm) and confirms intramolecular N–H···O hydrogen bonding .
- FT-IR : Identifies carbonyl stretches (C=O at ~1750 cm⁻¹) and imine vibrations (C=N at ~1620 cm⁻¹) .
Q. What are the common reaction pathways involving this compound?
- Methodological Answer :
- Nucleophilic substitution : The imine moiety reacts with amines or thiols to form substituted derivatives .
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the imine to a ketone or quinone .
- Cyclization : Under acidic conditions, the dioxane ring undergoes rearrangement to form fused heterocycles .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Simulates binding to enzymes (e.g., kinases) by analyzing steric/electronic complementarity. Use software like AutoDock Vina with force fields (e.g., AMBER) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrophobic pockets accommodating cyclohexyl groups) .
Q. How can conflicting crystallographic data on planarity be resolved?
- Methodological Answer : Discrepancies arise from substituent steric effects (e.g., cyclohexyl vs. chlorophenyl groups). Strategies include:
- Comparative XRD studies : Analyze derivatives with varying substituents to correlate steric bulk with dihedral angles .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to validate experimental vs. theoretical planarity .
Q. What mechanistic insights explain its biological activity in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) to assess competitive/non-competitive inhibition .
- SAR studies : Modify the cyclohexyl or dioxane groups to link structural features (e.g., hydrophobicity) to potency .
Q. How do solvent polarity and pH influence its reactivity in nucleophilic additions?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF): Enhance electrophilicity of the imine carbon, accelerating nucleophilic attack .
- pH-dependent studies : At pH > 7, deprotonation of the imine increases reactivity toward amines .
Q. What challenges arise when scaling up synthesis for in vivo studies?
- Methodological Answer :
- Purification : Column chromatography becomes inefficient; switch to recrystallization in ethanol/water mixtures .
- Yield optimization : Continuous flow reactors improve heat/mass transfer for large-scale imine formation .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent variation : Replace cyclohexyl with smaller (e.g., methyl) or bulkier (e.g., adamantyl) groups to probe steric effects .
- Bioisosteric replacement : Swap the dioxane ring with barbituric acid to enhance solubility without losing activity .
Q. What analytical methods identify degradation products under physiological conditions?
- Methodological Answer :
- HPLC-MS : Monitor hydrolysis of the dioxane ring (t½ ~12 hours at pH 7.4) .
- Stability assays : Incubate in simulated gastric fluid (pH 1.2) to detect acid-catalyzed decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
